

# Demethoxymatteucinol: A Technical Guide to its Physical, Chemical, and Biological Properties

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Demethoxymatteucinol**, a C-methylated flavanone, is a naturally occurring flavonoid that has garnered interest in the scientific community for its potential therapeutic applications. Isolated from various plant sources, it has demonstrated notable biological activities, including the inhibition of viral neuraminidase. This technical guide provides a comprehensive overview of the physical and chemical properties of **demethoxymatteucinol**, detailed experimental protocols for its isolation and analysis, and an exploration of its known biological activities and associated signaling pathways. All quantitative data is presented in structured tables for clarity and ease of comparison, and key experimental workflows and signaling pathways are visualized using diagrams.

### **Physical and Chemical Properties**

**Demethoxymatteucinol** is formally known as (2S)-5,7-dihydroxy-6,8-dimethyl-2-phenyl-2,3-dihydrochromen-4-one. Its fundamental physical and chemical properties are summarized in the tables below.

## Table 1: General and Physical Properties of Demethoxymatteucinol



| Property          | Value        | Reference |
|-------------------|--------------|-----------|
| Molecular Formula | C17H16O4     | [1][2]    |
| Molecular Weight  | 284.31 g/mol | [1][2]    |
| CAS Number        | 56297-79-1   | [1]       |
| Appearance        | Solid        | [3]       |
| Melting Point     | 201-204 °C   | [3]       |

### Table 2: Chromatographic and Spectroscopic Identifiers

| Identifier | Value  | Reference |
|------------|--|-----------|
| IUPAC Name | (2S)-5,7-dihydroxy-6,8-dimethyl-2-phenyl-2,3-dihydrochromen-4-one  | [1]       |
| InChI      | InChI=1S/C17H16O4/c1-9-<br>15(19)10(2)17-<br>14(16(9)20)12(18)8-13(21-<br>17)11-6-4-3-5-7-11/h3-<br>7,13,19-20H,8H2,1-<br>2H3/t13-/m0/s1 | [1]       |
| InChIKey   | HAIHGFWQOPJMPV-<br>ZDUSSCGKSA-N  | [1]       |
| SMILES     | CC1=C(C(=C2C(=C1O)C(=O)<br>CINVALID-LINK<br>C3=CC=CC=C3)C)O  | [1]       |

### **Table 3: Solubility Profile of Demethoxymatteucinol**

Flavonoids, in general, exhibit low solubility in water but are soluble in polar organic solvents. [4][5] While specific quantitative solubility data for **demethoxymatteucinol** is not readily available, its solubility profile is expected to be similar to other flavanones.



| Solvent                   | Solubility     | Reference |
|---------------------------|----------------|-----------|
| Dimethyl Sulfoxide (DMSO) | Soluble        | [4][5]    |
| Ethanol                   | Soluble        | [4][5]    |
| Water                     | Low solubility | [4][5]    |

### **Spectral Data**

Detailed spectral analysis is crucial for the identification and characterization of **demethoxymatteucinol**. The following tables summarize the available nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data.

# Table 4: <sup>1</sup>H and <sup>13</sup>C NMR Spectral Data of Demethoxymatteucinol

The <sup>1</sup>H-NMR spectrum of **demethoxymatteucinol** shows 16 protons, while the <sup>13</sup>C-NMR spectrum displays 15 carbon signals, as reported from a study on its isolation from Syzygium aqueum.[6]

(Note: Detailed peak assignments with chemical shifts (ppm), multiplicity, and coupling constants (J) are essential for unambiguous identification and should be determined from high-resolution spectra.)

# Table 5: Mass Spectrometry Data of Demethoxymatteucinol

Gas chromatography-mass spectrometry (GC-MS) analysis provides information on the molecular weight and fragmentation pattern of the compound.

| m/z | Interpretation     | Reference |
|-----|--------------------|-----------|
| 284 | Molecular Ion [M]+ | [1]       |
| 180 | Fragment           | [1]       |
| 152 | Fragment           | [1]       |





## Table 6: Infrared (IR) Spectroscopy Data of Demethoxymatteucinol

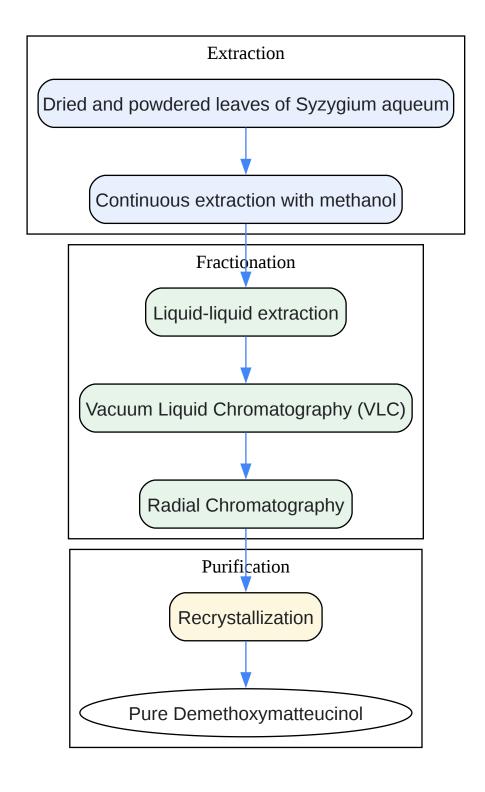
The IR spectrum provides information about the functional groups present in the molecule.

(Note: Specific absorption bands (cm<sup>-1</sup>) corresponding to functional groups such as O-H (hydroxyl), C=O (carbonyl), C-O (ether), and aromatic C=C bonds are expected. Detailed analysis of the IR spectrum is required for complete characterization.)

# Experimental Protocols Isolation of Demethoxymatteucinol from Syzygium aqueum

The following protocol is a generalized procedure based on the successful isolation of **demethoxymatteucinol** from the leaves of Syzygium aqueum.[6]





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Fig. 1: Workflow for the isolation of demethoxymatteucinol.

Methodology:

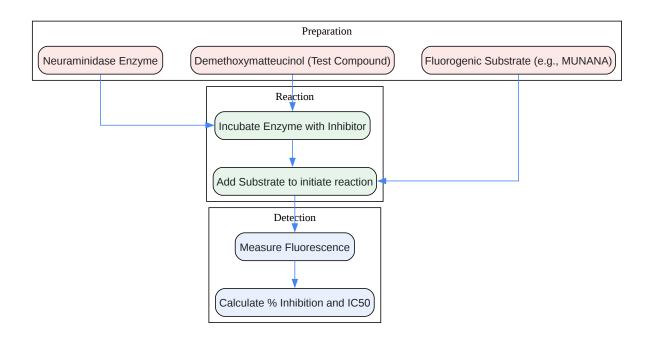


- Extraction: The dried and powdered leaves of Syzygium aqueum are subjected to continuous extraction using methanol as the solvent.
- Fractionation: The resulting crude methanol extract is then fractionated using a series of chromatographic techniques. This typically involves:
  - Liquid-Liquid Extraction: To partition the extract based on polarity.
  - Vacuum Liquid Chromatography (VLC): For coarse separation of the fractions.
  - Radial Chromatography: For finer separation and purification of the target compound.
- Purification: The fraction containing demethoxymatteucinol is further purified by recrystallization to obtain the pure compound.

### **Neuraminidase Inhibition Assay**

**Demethoxymatteucinol** has been shown to exhibit inhibitory effects on viral neuraminidases. [1] A generic protocol for a neuraminidase inhibition assay is provided below. This assay can be adapted to evaluate the inhibitory potential of **demethoxymatteucinol**.





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Fig. 2: Workflow for a neuraminidase inhibition assay.

### Methodology:

- Preparation: Prepare solutions of the neuraminidase enzyme, a fluorogenic substrate (e.g., 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid, MUNANA), and various concentrations of demethoxymatteucinol.
- Reaction:
  - Pre-incubate the neuraminidase enzyme with different concentrations of demethoxymatteucinol.



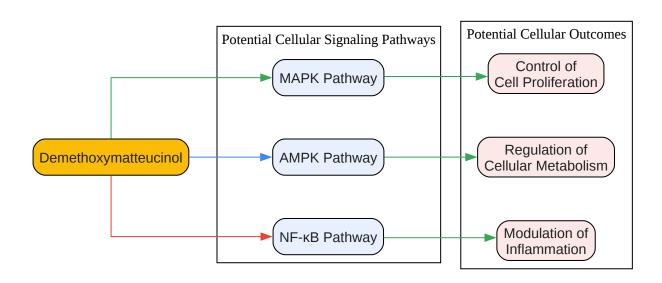
- Initiate the enzymatic reaction by adding the fluorogenic substrate.
- Detection and Analysis:
  - Measure the fluorescence generated by the enzymatic cleavage of the substrate at appropriate time points.
  - Calculate the percentage of inhibition for each concentration of **demethoxymatteucinol** and determine the half-maximal inhibitory concentration (IC<sub>50</sub>) value.

### **Biological Activity and Signaling Pathways**

The primary reported biological activity of **demethoxymatteucinol** is its ability to inhibit viral neuraminidases from influenza A (H1N1) and H9N2 strains.[1] Neuraminidase is a crucial enzyme for the release of new virus particles from infected cells, making it a key target for antiviral drugs.

While specific signaling pathways modulated by **demethoxymatteucinol** have not been extensively studied, flavonoids as a class are known to interact with various cellular signaling cascades. For instance, the structurally related compound, demethoxycurcumin, has been shown to affect the NF-kB and AMPK signaling pathways. Further research is required to elucidate the specific intracellular targets and signaling pathways affected by **demethoxymatteucinol**. Based on the known activities of similar flavonoids, potential pathways of interest for future investigation are depicted below.





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Fig. 3: Potential signaling pathways modulated by flavonoids.

### Conclusion

**Demethoxymatteucinol** presents as a promising natural compound with well-defined physical and chemical characteristics and demonstrated biological activity. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring its therapeutic potential. Further investigations are warranted to fully elucidate its spectral properties, quantitative solubility, and, most importantly, its specific interactions with cellular signaling pathways. Such studies will be crucial in unlocking the full therapeutic value of this intriguing flavonoid.

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